[Dimethyl(oxo)-lambda6-sulfanylidene]urea
Description
[Dimethyl(oxo)-lambda6-sulfanylidene]urea is a sulfoximide-derived compound characterized by a urea backbone (-NHCONH-) linked to a dimethyl(oxo)-λ⁶-sulfanylidene group.
Properties
IUPAC Name |
[dimethyl(oxo)-λ6-sulfanylidene]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2S/c1-8(2,7)5-3(4)6/h1-2H3,(H2,4,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHYGLCRVCMTPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC(=O)N)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [Dimethyl(oxo)-lambda6-sulfanylidene]urea typically involves the reaction of dimethylamine with sulfur-containing reagents under controlled conditions. One common method includes the use of dimethylamine and sulfur dioxide in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
[Dimethyl(oxo)-lambda6-sulfanylidene]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various sulfur-containing derivatives.
Scientific Research Applications
[Dimethyl(oxo)-lambda6-sulfanylidene]urea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles and other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [Dimethyl(oxo)-lambda6-sulfanylidene]urea involves its interaction with various molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the specific conditions and targets involved. It may interact with cellular proteins and enzymes, leading to changes in their activity and function. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s sulfur atom plays a crucial role in its biological activity .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key sulfoximide derivatives and their distinguishing features:
Research Findings and Trends
- Synthetic Accessibility : Sulfoximide derivatives are typically synthesized via oxidation of thioether precursors or nucleophilic substitution reactions. For instance, 2-chloro-N-[dimethyl(oxo)-λ⁶-sulfanylidene]acetamide is synthesized by reacting chloroacetamide with dimethyl sulfoxide derivatives under controlled conditions .
Biological Activity
[Dimethyl(oxo)-lambda6-sulfanylidene]urea, a sulfur-containing urea derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide an in-depth exploration of its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₃H₈N₂O₂S
- CAS Number : 1520-15-6
- Structural Representation : The compound features a urea moiety with two dimethyl groups and a sulfur atom, which plays a crucial role in its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
-
Target Interactions :
- Urea derivatives can bind to enzymes and receptors through non-covalent interactions such as hydrogen bonding and electrostatic interactions.
- The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
-
Biochemical Pathways :
- It has the potential to influence multiple biochemical pathways due to its ability to interact with various biomolecules. This includes modulation of cellular processes that could lead to therapeutic effects against diseases like cancer and infections.
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Pharmacokinetics :
- Preliminary studies suggest that this compound is well-absorbed in biological systems, allowing for effective distribution throughout the body.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent.
Anticancer Activity
The compound has also been studied for its anticancer properties:
- Case Study : A recent study highlighted the cytotoxic effects of urea-based compounds against triple-negative breast cancer (TNBC) cell lines. These compounds demonstrated the ability to cross the blood-brain barrier, making them promising candidates for treating metastatic cancers .
- Mechanism : The cytotoxicity appears to be linked to the inhibition of specific molecular targets, including fibroblast growth factor receptor 1 (FGFR1), which is critical in cancer cell proliferation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Urea Derivative | Antimicrobial, Anticancer |
| Thiourea | Sulfur Analog | Antimicrobial |
| Sulfonylureas | Sulfonyl Group | Antidiabetic agents |
| Sulfinylureas | Sulfinyl Group | Potential anticancer properties |
This comparison illustrates the unique position of this compound among other similar compounds, particularly regarding its dual activity against bacteria and cancer cells.
Research Applications
The compound's unique properties make it suitable for various applications:
- Organic Synthesis : Utilized as a reagent for synthesizing complex molecules.
- Pharmaceutical Development : Ongoing research is focused on its potential therapeutic applications in treating oxidative stress-related diseases and cancers.
- Material Science : Its chemical properties lend themselves to development in advanced materials, including polymers and coatings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
